1-(3,4-Dichlorophenyl)imidazolidin-2-one

Description

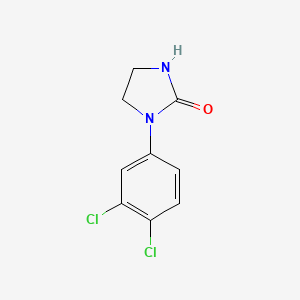

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOJOHVKUUWHQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344875 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52420-29-8 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3,4-Dichlorophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the cyclic urea derivative, 1-(3,4-Dichlorophenyl)imidazolidin-2-one. The imidazolidin-2-one scaffold is a significant pharmacophore found in a variety of biologically active compounds. This document outlines a robust two-step synthetic pathway, commencing with the formation of an N,N'-disubstituted urea intermediate followed by an intramolecular cyclization. Detailed experimental protocols are provided, underpinned by a discussion of the mechanistic rationale. Furthermore, a thorough characterization of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), is presented to ensure unequivocal structural elucidation and purity assessment. This guide is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and process development.

Introduction

Imidazolidin-2-ones are a class of five-membered cyclic ureas that are integral components in a wide array of pharmaceuticals and biologically active molecules[1]. Their rigidified urea backbone allows for precise spatial orientation of substituents, making them attractive scaffolds for designing ligands that interact with specific biological targets. The 3,4-dichlorophenyl moiety is also a common feature in many approved drugs, often contributing to enhanced binding affinity and metabolic stability. The combination of these two structural motifs in this compound makes it a compound of significant interest for synthetic and medicinal chemists.

This guide details a reliable and reproducible method for the preparation of this compound. The synthetic strategy is based on fundamental and well-established organic reactions, ensuring its accessibility to a broad range of chemistry laboratories.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the nucleophilic addition of 3,4-dichloroaniline to 2-chloroethyl isocyanate to form the acyclic urea intermediate, N-(3,4-dichlorophenyl)-N'-(2-chloroethyl)urea. The second step is an intramolecular Williamson ether-like reaction, where the urea nitrogen acts as a nucleophile to displace the chloride, forming the imidazolidin-2-one ring.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of N-(3,4-dichlorophenyl)-N'-(2-chloroethyl)urea

This initial step leverages the high reactivity of the isocyanate group towards nucleophilic attack by the amino group of 3,4-dichloroaniline[2]. The reaction proceeds readily under mild conditions.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 3,4-dichloroaniline (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 2-chloroethyl isocyanate (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 2: Intramolecular Cyclization to this compound

The formation of the imidazolidin-2-one ring is achieved through an intramolecular nucleophilic substitution. The presence of a base is crucial to deprotonate the urea nitrogen, thereby increasing its nucleophilicity to facilitate the displacement of the terminal chloride.

Experimental Protocol:

-

Suspend the N-(3,4-dichlorophenyl)-N'-(2-chloroethyl)urea (1.0 eq) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Add a non-nucleophilic base (e.g., sodium hydride or potassium carbonate, 1.2 eq).

-

Heat the reaction mixture to a temperature between 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

The product will typically precipitate and can be collected by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Characterization

A comprehensive suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

| ¹H NMR (Typical Chemical Shifts in CDCl₃) | ¹³C NMR (Typical Chemical Shifts in CDCl₃) |

| Aromatic Protons: 7.2-7.8 ppm (multiplets) | Carbonyl Carbon: ~155-160 ppm |

| Methylene Protons (-CH₂-N-): 3.8-4.0 ppm (triplet) | Aromatic Carbons: 115-140 ppm |

| Methylene Protons (-CH₂-N-CO-): 3.5-3.7 ppm (triplet) | Methylene Carbons: ~40-50 ppm |

| NH Proton: Broad singlet (may not be observed) |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Urea) | 1680-1720 (strong) |

| C-N Stretch | 1250-1350 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C-Cl Stretch | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound (C₉H₈Cl₂N₂O), the expected molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

X-ray Crystallography

If suitable single crystals can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure and packing in the solid state. This technique would confirm the connectivity of the atoms and the conformation of the imidazolidin-2-one ring.

Safety Considerations

-

3,4-Dichloroaniline: This compound is toxic and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Chloroethyl isocyanate: This reagent is corrosive, a lachrymator, and moisture-sensitive. It should be handled with extreme care in a fume hood, and exposure to the skin, eyes, and respiratory tract must be avoided.

-

Solvents: The organic solvents used in the synthesis are flammable and should be handled away from ignition sources.

-

Base: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

Conclusion

This technical guide has detailed a reliable and straightforward two-step synthesis for this compound. The described protocols, coupled with the comprehensive characterization data, provide a solid foundation for the preparation and verification of this compound. The importance of the imidazolidin-2-one scaffold in medicinal chemistry underscores the value of such robust synthetic and analytical methodologies for researchers in the field.

References

- Alouane, N., Boutier, A., Baron, C., Vrancken, E., & Mangeney, P. (2006). An efficient, versatile and practical gram-scale preparation of oxazolidinone, imidazolidinone and dioxolanone. Synthesis, 2006(05), 860-864.

- Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A two-step synthesis of imidazolidin-2-ones from N-allylamines. Organic Letters, 8(12), 2531-2534.

- Munegumi, T., Azumaya, I., Kato, T., Masu, H., & Saito, S. (2006).

- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2020).

- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Molecules, 26(15), 4438.

- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2010). Molecules, 15(1), 128-137.

- Synthesis and characterization of novel N-acyl cyclic urea derivatives. (2012). ARKIVOC, 2012(6), 276-293.

-

Analysis of Urea. (n.d.). Retrieved from [Link]

- 1,3-bis(3,4-Dichlorobenzyl)imidazolidine. (n.d.). In SpectraBase.

- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A, 7(6), 894-909.

- Analytical methodology for the determination of urea: Current practice and future trends. (2002). TrAC Trends in Analytical Chemistry, 21(5), 389-400.

- A two-step method for preparing cyclic-ureas. (1993). EP0558189A1.

- Crystal structure of (Z)-1-(3,4-dichlorophenyl)-3-methyl-4-[(naphthalen-1-ylamino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1289–o1290.

- Crystal structure of [1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichlorido(2-{[(2-methoxyethyl)(methyl)amino]methyl}benzylidene)ruthenium. (2024).

-

Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. (n.d.). Retrieved from [Link]

- 3,4-dichloroaniline - Report. (n.d.). In CAMEO Chemicals.

-

Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (n.d.). Retrieved from [Link]

- 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. (2024). Molbank, 2024(1), M1859.

- Preparation of dichlorophenyl isocyan

- Fragments of 1 H NMR spectra of... (n.d.).

- Degradation of aqueous 3,4-dichloroaniline by a novel dielectric barrier discharge plasma reactor. (2013).

- Process for preparing 3, 4 dichloroaniline. (1966). US3291832A.

- Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024). International Journal of Molecular Sciences, 25(6), 3419.

- Preparation of cyclic urea deriv

- 2-Imidazolidinone. (n.d.). In NIST WebBook.

- IMIDAZOLIDIN-2-ONE | CAS 120-93-4. (n.d.).

- 1-(3-aminophenyl)imidazolidin-2-one (C9H11N3O). (n.d.). In PubChemLite.

- Dalton Transactions. (2016). 45(38), 15087-15091.

- 3,4-Dichloroaniline | C6H5Cl2N | CID 7257. (n.d.). In PubChem.

- Sample IR spectra. (n.d.). In University of Calgary.

- 4-Imidazolidinone, 2-thioxo-. (n.d.). In NIST WebBook.

- MS/MS interpretation in identification of unknowns. (n.d.).

- An infrared spectroscopic study on imidazolidine-2-thione and -2-selone. (1972). Journal of the Chemical Society, Perkin Transactions 2, 1669-1672.

Sources

A Strategic Approach to the Preliminary Biological Screening of 1-(3,4-Dichlorophenyl)imidazolidin-2-one

An In-Depth Technical Guide for Drug Discovery Professionals

Preamble: Charting the Course for a Novel Scaffold

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is one of rigorous, systematic evaluation. This guide outlines a comprehensive strategy for the preliminary biological screening of 1-(3,4-Dichlorophenyl)imidazolidin-2-one , a compound built upon the versatile imidazolidinone core. The imidazolidinone scaffold is a well-established pharmacophore found in a variety of bioactive compounds, demonstrating activities ranging from antiviral to anticancer and anti-inflammatory.[1] The presence of a dichlorophenyl moiety suggests potential for unique interactions with biological targets, warranting a thorough and logically sequenced investigation.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke screening cascade designed to first establish a foundational safety profile and then efficiently probe for a spectrum of potential bioactivities. As senior application scientists, our imperative is not merely to follow protocols but to understand the causality behind them, ensuring that each step logically informs the next, creating a self-validating and data-rich preliminary assessment.

Section 1: The Predictive Foundation - In Silico Profiling

Before committing resources to wet-lab experiments, a robust in silico analysis is indispensable. This predictive phase allows us to anticipate the compound's pharmacokinetic behavior and potential liabilities, guiding the design of subsequent in vitro assays.[2][3] This is a critical first step in modern drug discovery, saving time and resources by flagging potentially problematic candidates early.[4]

The primary goals of this stage are to assess "drug-likeness" and predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

Key Computational Assessments:

-

Physicochemical Properties: Calculation of molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

-

Drug-Likeness Rules: Evaluation against established filters such as Lipinski's Rule of Five, Veber's rules, and Ghose's filter to predict oral bioavailability.[3]

-

ADME Prediction:

-

Toxicity Prediction: Computational models can flag potential for hepatotoxicity, cardiotoxicity (e.g., hERG channel blockade), and mutagenicity.[5]

These computational predictions provide a foundational dataset that helps in prioritizing compounds and designing more efficient and targeted biological screening experiments.[5][6]

Logical Workflow for Preliminary Screening

The following diagram illustrates the strategic workflow, beginning with predictive modeling and progressing through foundational safety and efficacy assays.

Caption: Workflow for MIC determination via broth microdilution.

Methodology:

-

Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no turbidity (visual growth) is observed. [7]

Microorganism Type Example MIC (µg/mL) Staphylococcus aureus Gram-positive 16 Escherichia coli Gram-negative > 64 | Candida albicans | Fungus (Yeast) | 32 |

Antiproliferative Activity

Given that some imidazolidinone derivatives have shown anticancer properties, screening against a representative cancer cell line is a valuable step. [1][8]The MCF-7 human breast cancer cell line is a common choice for initial screening. [8][9]The assay format is similar to the cytotoxicity assay, but the goal is to determine the IC₅₀ (50% inhibitory concentration) against cancer cell proliferation.

Methodology:

The protocol is identical to the MTT Cytotoxicity Assay described in Section 2, with the key difference being the use of a cancer cell line (e.g., MCF-7) instead of a non-cancerous line. The result is expressed as the IC₅₀, which represents the potency of the compound in inhibiting cancer cell growth.

| Parameter | Description | Example Value |

| Cell Line | MCF-7 (Human Breast Adenocarcinoma) | - |

| Incubation Time | 72 hours | - |

| IC₅₀ | 50% Inhibitory Concentration | 25 µM |

Section 4: Data Interpretation and Path Forward

The preliminary screening cascade generates a concise but powerful dataset.

-

Cytotoxicity (CC₅₀): Establishes the compound's safety window.

-

Antimicrobial (MIC): Quantifies potency against specific pathogens.

-

Antiproliferative (IC₅₀): Quantifies potency against a cancer cell line.

A promising "hit" from this preliminary screen would be a compound with:

-

High CC₅₀: Low toxicity to normal cells.

-

Low MIC or IC₅₀: High potency against the target microbe or cancer cell.

-

Selectivity: A significant difference between the cytotoxic concentration and the effective concentration (i.e., a high selectivity index: CC₅₀ / IC₅₀).

Compounds that meet these criteria can be prioritized for the next stages of drug discovery, which include secondary screening against a broader panel of cell lines or microbes, mechanism of action studies, and lead optimization.

Conclusion

The preliminary biological screening of a novel compound like this compound must be a strategic, data-driven process. By initiating with in silico predictions, establishing a foundational cytotoxicity profile, and then proceeding to broad-spectrum bioactivity assays, researchers can efficiently and logically assess the compound's therapeutic potential. This structured approach, grounded in established methodologies, ensures the generation of reliable and interpretable data, paving the way for the potential development of a new generation of therapeutic agents.

References

- National Institutes of Health (NIH). "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- Semantic Scholar. "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- PubMed. "Standardization of antifungal susceptibility testing.

- Kosheeka. "In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- Microchem Laboratory. "Antimicrobial Efficacy Screening.

- National Center for Biotechnology Information (NCBI). "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- Bentham Science Publishers. "In Silico Prediction of Drug Properties.

- U.S. Food and Drug Administration (FDA). "Antifungal Susceptibility Test Interpretive Criteria.

- SciELO. "SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS.

- Google Patents. "Methods of screening for antimicrobial compounds.

- FirstWord HealthTech. "Antifungal Susceptibility Test Interpretive Criteria.

- Clinical Microbiology Reviews. "Antifungal Susceptibility Testing: Current Approaches.

- Open Forum Infectious Diseases. "Antifungal Susceptibility Testing: A Primer for Clinicians.

- MDPI. "Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- Hilaris Publisher. "Methods used in Cytotoxicity Assays n vitro.

- ResearchGate. "In Silico Prediction of Drug Properties | Request PDF.

- Thermo Fisher Scientific. "Cytotoxicity Assays.

- National Center for Biotechnology Information (NCBI) Bookshelf. "Prediction of Drug-Like Properties.

- International Journal of Pharmaceutical and Phytopharmacological Research. "In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones.

- Oxford Academic. "DrugMetric: quantitative drug-likeness scoring based on chemical space distance.

- Science Alert. "Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.

- International Journal of Creative Research Thoughts (IJCRT). "CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES.

- DocsDrive. "Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. eijppr.com [eijppr.com]

- 4. academic.oup.com [academic.oup.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. scialert.net [scialert.net]

- 9. docsdrive.com [docsdrive.com]

discovery and synthesis of novel imidazolidin-2-one derivatives

An In-depth Technical Guide to the Discovery and Synthesis of Novel Imidazolidin-2-one Derivatives

Authored by a Senior Application Scientist

Foreword: The Enduring Relevance of the Imidazolidin-2-one Scaffold

The imidazolidin-2-one core, a five-membered cyclic urea, stands as a cornerstone in the architecture of biologically active molecules and functional materials. Its prevalence is a testament to its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic versatility. This scaffold is a key structural component in a range of FDA-approved drugs, including the antiviral emicerfont, the ACE inhibitor imidapril, and the antibiotic azlocillin, highlighting its therapeutic significance.[1][2][3] Beyond pharmaceuticals, chiral imidazolidin-2-ones have carved a critical niche as robust chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules.[4][5]

This guide moves beyond a mere recitation of synthetic protocols. It is designed for the practicing researcher and drug development professional, offering a curated exploration of the most robust and innovative strategies for constructing this privileged heterocycle. We will delve into the causality behind methodological choices, from the selection of carbonylating agents to the rationale for employing specific catalytic systems. The aim is to provide not just a map, but a compass for navigating the synthesis of novel imidazolidin-2-one derivatives, empowering researchers to design and execute their own discovery campaigns with precision and insight.

Part 1: Foundational Synthetic Strategies: A Mechanistic Perspective

The construction of the imidazolidin-2-one ring is most fundamentally achieved by forming the two critical N-C-N bonds of the urea moiety within a five-membered ring. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and the need for stereochemical control.

The Classical Approach: Direct Carbonylation of 1,2-Diamines

The most direct and historically significant route involves the reaction of a 1,2-diamine with a suitable one-carbon electrophile, or "carbonylating agent."[6][7] This method is valued for its straightforwardness and applicability to a wide range of substituted diamines.

Causality of Reagent Selection:

The choice of carbonylating agent is a critical decision point, balancing reactivity, safety, and the nature of the byproducts.

-

Phosgene and its Analogs (e.g., Triphosgene): Highly reactive and effective, but their extreme toxicity necessitates specialized handling procedures. They are typically reserved for syntheses where other reagents fail.

-

1,1'-Carbonyldiimidazole (CDI): A widely favored reagent due to its solid, non-toxic nature and the generation of benign byproducts (imidazole and CO2).[1] The imidazole byproduct is weakly basic and generally does not interfere with the reaction, making purification simpler. This makes CDI a reliable and scalable option for many applications.

-

Dialkyl Carbonates (DMC, DEC): These are considered green and low-cost reagents. However, their lower reactivity often necessitates the use of a catalyst or higher reaction temperatures to achieve efficient cyclization.[6]

-

Carbon Dioxide (CO2) & Carbon Monoxide (CO): Represent the most atom-economical C1 sources. Reactions with CO2 can be challenging due to its thermodynamic stability and often require catalysts and elevated temperatures or pressures.[6] Palladium-catalyzed oxidative carbonylation using CO is also an effective but technically demanding method.[6]

Catalytic Enhancement:

To overcome the sluggish reactivity of greener carbonylating agents like dialkyl carbonates, various catalytic systems have been developed. For instance, Cu(NO₃)₂ has been shown to catalyze the carbonylation of 1,2-diamines with dimethyl carbonate (DMC). The Lewis acidic copper(II) center is believed to activate the carbonyl group of DMC, rendering it more susceptible to nucleophilic attack by the diamine.[6]

Caption: General mechanism of imidazolidin-2-one formation via direct carbonylation.

Protocol 1: CDI-Mediated Synthesis of 1,3-Disubstituted Imidazolidin-2-one

This protocol is a robust, general procedure leveraging the practical advantages of CDI.

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N,N'-disubstituted-1,2-diamine (1.0 eq) in an appropriate anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) to a concentration of 0.1-0.5 M.

-

Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.05-1.1 eq) to the solution portion-wise at room temperature. The choice to add CDI portion-wise helps to control any potential exotherm.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the diamine starting material. Reactions are typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Redissolve the residue in a suitable solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove the imidazole byproduct, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure imidazolidin-2-one derivative.

Part 2: Modern Catalytic Approaches for Enhanced Control

Recent advances have focused on developing catalytic methods that offer greater efficiency, atom economy, and stereochemical control, moving beyond the classical diamine-plus-carbonyl approach.

Catalytic Diamination of Unsaturated Systems

The metal-catalyzed diamination of unsaturated C-C bonds, such as those in olefins and dienes, is a powerful strategy for constructing the imidazolidin-2-one ring.[7] This approach forms both C-N bonds in a single, highly convergent transformation.

Expert Insight:

Palladium catalysis has been particularly successful in this domain. A significant breakthrough is the development of asymmetric diamination reactions, which allow for the synthesis of chiral imidazolidin-2-ones with high enantioselectivity.[6] The key to this success lies in the design of chiral ligands that coordinate to the palladium center and create a chiral environment, thereby directing the stereochemical outcome of the C-N bond-forming steps. Chiral pyridine-oxazoline ligands have proven highly effective in this context.[6]

Caption: Workflow for Pd-catalyzed asymmetric diamination.

Intramolecular Cyclization of Unsaturated Ureas

An alternative and highly effective strategy involves the intramolecular hydroamination of a pre-formed linear urea containing an unsaturated moiety, such as a propargyl or allyl group.[8][9] This approach decouples the urea formation from the cyclization step, offering flexibility and control.

The Power of Catalyst-Controlled Regioselectivity:

The cyclization of propargylureas is a compelling case study in catalyst control.

-

Base Catalysis: Strong, non-nucleophilic bases, such as the phosphazene base BEMP, can catalyze the intramolecular hydroamidation with exceptional efficiency, often at room temperature and with very short reaction times (sometimes as little as one minute).[8] This method proceeds via a 5-exo-dig cyclization and is highly chemoselective for the formation of the five-membered imidazolidin-2-one ring.

-

Metal Catalysis (Gold vs. Silver): Cationic gold(I) and silver(I) catalysts can also promote this cyclization, but their behavior can differ. For certain substrates, gold(I) catalysis can favor a competing O-cyclization pathway, leading to oxazolidin-2-imine byproducts. In contrast, silver(I) triflate has been shown to selectively provide the desired imidazolidin-2-one products through N-cyclization.[10] This highlights how the choice of metal catalyst can be used to steer the reaction down a specific mechanistic pathway.

Caption: Simplified pathway for base-catalyzed intramolecular hydroamidation.

Protocol 2: BEMP-Catalyzed Cycloisomerization of a Propargylic Urea

This protocol demonstrates a modern, highly efficient organocatalytic method.[8]

-

Preparation: To a vial, add the propargylic urea substrate (1.0 eq) and dissolve it in an anhydrous polar aprotic solvent, such as acetonitrile (MeCN), to a concentration of 0.1 M.

-

Catalyst Addition: Add the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a catalyst (typically 5 mol %).

-

Reaction: Stir the solution vigorously at room temperature. The reaction is often extremely rapid. Monitor closely by TLC or LC-MS. For many substrates, full conversion is observed in 1 to 15 minutes.

-

Workup: Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification. The low catalyst loading often simplifies the purification process significantly compared to stoichiometric methods.

-

Purification: Elute the column with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure imidazolidin-2-one product.

Part 3: Biological Activity and Structure-Activity Relationships

The imidazolidin-2-one scaffold is not merely a synthetic curiosity; it is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[2][11] The derivatization of the core at the N1, N3, C4, and C5 positions allows for the fine-tuning of pharmacological properties.

A survey of the literature reveals a broad spectrum of biological activities associated with novel derivatives. This diversity underscores the value of developing new synthetic routes to access chemical space around this core.

| Derivative Class | Reported Biological Activity | Key Structural Features | Reference(s) |

| N-Aryl/Heteroaryl Derivatives | Antiviral (e.g., against HIV, Dengue, Hepatitis C) | Specific substitution patterns on the N-aryl ring are crucial for target engagement. | [1] |

| Bis-cyclic Imidazolidinones | Antimicrobial (effective against multi-drug resistant bacteria) | Dimeric structures can lead to novel mechanisms of action. | [1] |

| 4-(het)aryl-imidazolidinones | Anticancer / Cytotoxic | Introduction of an aryl or heteroaryl group at the C4 position. | [2][12] |

| N-Acyl/Sulfonyl Derivatives | Antileishmanial | The nature of the acyl or sulfonyl group at N3 significantly impacts activity and toxicity. | [13] |

| Spiro-imidazolidinones | NK1 Antagonists | A spirocyclic fusion at the C4 or C5 position creates a rigid, three-dimensional structure. |

Part 4: Asymmetric Synthesis and Chiral Auxiliaries

Beyond their intrinsic biological activity, chiral imidazolidin-2-ones are workhorses in asymmetric synthesis.[4][5] Unlike many chiral auxiliaries, the imidazolidin-2-one ring is highly resistant to nucleophilic ring-opening, making it exceptionally robust under a wide range of reaction conditions, including those involving strong bases and organometallics.[4] Their N-bifunctionality also allows for the construction of C2-symmetric versions, which are highly effective in controlling stereochemistry.[4]

Caption: Using an imidazolidin-2-one as a recyclable chiral auxiliary.

Conclusion and Future Outlook

The synthesis of imidazolidin-2-one derivatives has evolved from classical condensation reactions to sophisticated, catalyst-driven transformations. The ongoing drive in the field is toward methods that are not only efficient but also sustainable, atom-economical, and capable of exquisite stereochemical control.

Future research will likely focus on:

-

C-H Activation: Direct functionalization of the C4 and C5 positions of the imidazolidin-2-one ring through C-H activation would provide a highly efficient route to novel derivatives, bypassing the need for pre-functionalized starting materials.

-

Photoredox and Electrochemical Methods: These emerging techniques offer new mechanistic pathways for bond formation under mild conditions, potentially enabling transformations that are difficult to achieve with traditional thermal methods.

-

Flow Chemistry: The implementation of key synthetic steps in continuous flow reactors can enhance safety (especially when using hazardous reagents), improve reproducibility, and facilitate scaling for industrial applications.

The imidazolidin-2-one scaffold is a field of enduring opportunity. As synthetic methodologies become more powerful and our understanding of its role in biological systems deepens, its impact on science and medicine will undoubtedly continue to grow.

References

-

Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate. [Link]

-

Chiral imidazolidin-2-ones in asymmetric synthesis. Sabinet. [Link]

-

2-IMIDAZOLIDINONES AND EPIMERIC PYRROLOIMIDAZOLONES IN ASYMMETRIC SYNTHESIS: FROM CLASSICAL TO NON-CLASSICAL CHIRAL AUXILIARIES. ARKIVOC. [Link]

-

Synthesis of a Small Library of Imidazolidin-2-ones using Gold Catalysis on Solid Phase. ACS Publications. [Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Sci-Hub. [Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. OUCI. [Link]

-

Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. NIH. [Link]

-

Imidazolidinone synthesis. Organic Chemistry Portal. [Link]

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. [Link]

-

CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. IJCRT.org. [Link]

-

2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. Sci-Hub. [Link]

-

Asymmetric synthesis of chiral imidazolidines by merging copper and visible light-induced photoredox catalysis. RSC Publishing. [Link]

-

Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. [Link]

-

Some known drugs possessing imidazolidin-2-one moiety. ResearchGate. [Link]

-

Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives. PubMed. [Link]

-

Synthesis, Theoretical Study and Investigation of Biological Activity of Imidazolidine Derivatives. Taylor & Francis Online. [Link]

-

ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. PubMed. [Link]

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. ProQuest. [Link]

-

Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. ResearchGate. [Link]

-

Imidazolidinone. Wikipedia. [Link]

-

Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. ResearchGate. [Link]

-

Some therapeutically interesting imidazolidinone derivatives. ResearchGate. [Link]

-

New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. NIH. [Link]

-

Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazolidinone - Wikipedia [en.wikipedia.org]

- 4. journals.co.za [journals.co.za]

- 5. sci-hub.st [sci-hub.st]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Imidazolidinone synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijcrt.org [ijcrt.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-(3,4-Dichlorophenyl)imidazolidin-2-one

Foreword: The Criticality of Early-Stage Physicochemical Profiling

In the landscape of drug discovery and development, the journey of a candidate molecule from the laboratory bench to clinical application is fraught with challenges. Among the most fundamental of these are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). Properties such as solubility and stability are not mere data points; they are foundational pillars that dictate a compound's developability, influencing everything from formulation design and bioavailability to shelf-life and patient safety.

This guide provides a comprehensive technical framework for the investigation of 1-(3,4-Dichlorophenyl)imidazolidin-2-one, a molecule belonging to the imidazolidinone class—a scaffold known to exhibit a range of biological activities.[1][2] While this specific compound may be in the early stages of research, the principles and methodologies outlined herein are universal. Our objective is to move beyond a simple recitation of protocols. As a senior application scientist, my aim is to instill a deeper understanding of the causality behind our experimental choices—the "why" that transforms a standard procedure into a robust, self-validating scientific investigation. This document is intended for the hands-on researcher, the diligent scientist, and the forward-thinking drug developer, providing the authoritative grounding necessary to confidently characterize this, or any, new chemical entity.

Part 1: Foundational Physicochemical Characterization

Before embarking on formal solubility and stability trials, a baseline understanding of the molecule's inherent properties is essential. These initial data points inform the design of subsequent, more complex experiments. Key among these are the compound's ionization constant (pKa) and its partition coefficient (Log P), which govern how the molecule will behave in aqueous and lipid environments, respectively.[3][4]

The Imidazolidinone Core: Structural Considerations

The this compound structure features a cyclic urea (imidazolidinone) core. The presence of two nitrogen atoms and a carbonyl group suggests potential sites for hydrogen bonding, which can influence both solubility and crystal packing. The dichlorophenyl substituent imparts significant lipophilicity, which may counteract the polarity of the imidazolidinone ring, suggesting that solubility in aqueous media could be a key challenge to overcome.[4]

Analytical Method Development: The Prerequisite for Quantification

All solubility and stability studies are contingent upon a validated, stability-indicating analytical method capable of accurately quantifying the parent compound and separating it from potential impurities or degradants.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task.

Protocol: Development of a Stability-Indicating RP-HPLC Method

-

Column Selection: Begin with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) as a versatile starting point for retaining the moderately nonpolar analyte.

-

Mobile Phase Screening:

-

Prepare a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic phase (e.g., acetonitrile or methanol).

-

Run a gradient elution from 10% to 90% organic phase over 20-30 minutes to determine the approximate elution time of the parent compound.

-

Causality: The acidic pH ensures that any basic functional groups are protonated, leading to sharper, more symmetric peaks. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

-

-

Wavelength Selection: Utilize a Photodiode Array (PDA) detector to scan the UV spectrum of the analyte peak. Select a wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity for quantification.

-

Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve a retention time of 5-10 minutes with good peak shape.

-

Forced Degradation & Specificity: To qualify the method as "stability-indicating," it must be proven that degradation products do not co-elute with the main peak. This is achieved by analyzing samples from forced degradation studies (detailed in Part 3). The method must demonstrate baseline separation between the parent peak and all significant degradant peaks.[7][8]

Part 2: Comprehensive Solubility Assessment

Aqueous solubility is a master variable that directly impacts a drug's absorption and bioavailability.[3] For orally administered drugs, insufficient solubility is a primary cause of failure in development. The goal is to determine the equilibrium concentration of the dissolved solid in a given solvent system.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility (Thermodynamic Solubility)

This method remains the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium.

-

Preparation: Add an excess amount of this compound powder to a series of clear glass vials containing a precise volume (e.g., 2 mL) of the desired test media (e.g., water, 0.01 M HCl, pH 7.4 phosphate buffer).

-

Self-Validation: The presence of undissolved solid at the end of the experiment is a critical visual confirmation that equilibrium with a saturated solution was achieved.

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a defined period.

-

Causality: A 24 to 48-hour agitation period is typically sufficient for most compounds to reach equilibrium. To confirm, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the concentration no longer increases.

-

-

Sample Processing: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Undissolved Solid: Immediately filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Causality: This step is critical. Failure to remove microscopic solid particles will lead to a gross overestimation of solubility. The filter material must be chemically compatible with the solvent and not adsorb the analyte.

-

-

Quantification: Dilute the clear filtrate with the mobile phase and analyze using the validated HPLC method against a calibration curve prepared with known concentrations of the compound.

Experimental Protocol: pH-Solubility Profiling

For ionizable compounds, solubility can vary dramatically with pH. A pH-solubility profile is essential for predicting how a drug will dissolve in different regions of the gastrointestinal tract.

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 8.0).

-

Execution: Perform the equilibrium shake-flask method as described above in each of the prepared buffers.

-

Data Analysis: Plot the measured solubility (often on a logarithmic scale) against the pH of the buffer. This profile is crucial for selecting formulation strategies, such as salt forms or enabling technologies, if solubility is low.

Data Presentation: Solubility of this compound

All quantitative solubility data should be summarized in a clear, structured table.

| Medium | Temperature (°C) | pH | Measured Solubility (µg/mL) | Standard Deviation |

| Purified Water | 25 | 6.8 ± 0.2 | Insert Data | Insert Data |

| 0.1 M HCl | 37 | 1.2 | Insert Data | Insert Data |

| pH 4.5 Acetate Buffer | 37 | 4.5 | Insert Data | Insert Data |

| pH 6.8 Phosphate Buffer | 37 | 6.8 | Insert Data | Insert Data |

Visualization: Solubility & Stability Assessment Workflow

The following diagram outlines the logical flow from initial characterization to formal stability assessment.

Caption: Logical workflow for physicochemical characterization.

Part 3: Stability Profile and Forced Degradation Studies

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][9] The cornerstone of this process is forced degradation, or stress testing.

The purpose of forced degradation is multifaceted:

-

To identify likely degradation products and establish degradation pathways.[7]

-

To demonstrate the specificity of the stability-indicating analytical method.[10]

-

To reveal the intrinsic stability of the molecule, which helps in developing stable formulations and defining appropriate storage conditions.[8]

The general approach is to apply stress conditions that are more severe than accelerated stability conditions to achieve 5-20% degradation of the API.[7]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as esters, amides, and lactams. The imidazolidinone ring contains an amide bond within a five-membered ring, which could be susceptible to cleavage under acidic or basic conditions.[11][12]

Protocol: Acid & Base Hydrolysis

-

Stock Solution: Prepare a solution of the API in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

-

Base: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

-

Neutral: Dilute the stock solution with purified water.

-

Self-Validation: Always include a blank solution (acid/base without API) to check for any baseline interference.

-

-

Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: Before analysis, neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid. This stops the degradation reaction.

-

Analysis: Analyze all samples by the stability-indicating HPLC method. Calculate the percentage of API remaining and identify the relative retention times of any new peaks (degradants).

-

Iterative Approach: If no degradation is observed, more stringent conditions (e.g., 1 M HCl/NaOH, higher temperature) should be used. If degradation is too rapid, milder conditions (e.g., room temperature) are warranted.[13]

Oxidative Stability

Oxidation can be initiated by atmospheric oxygen or trace peroxides. While the this compound structure does not contain obvious, highly susceptible functional groups (like phenols or sulfides), it is a mandatory stress condition.

Protocol: Oxidative Degradation

-

Stress Condition: Prepare a solution of the API (~100 µg/mL) in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Typically, this reaction is conducted at room temperature, as heat can accelerate the decomposition of H₂O₂ itself. Collect samples at various time points.

-

Analysis: Analyze the samples directly by HPLC. The large peak from the peroxide itself will typically elute in the solvent front.

-

Causality: Hydrogen peroxide is a widely used and aggressive oxidizing agent that can simulate oxidative stress. The goal is to see if the molecule has any hidden susceptibility to oxidation.[13]

-

Thermal Stability

This test evaluates the effect of high temperature on the drug substance in its solid state.

Protocol: Solid-State Thermal Degradation

-

Sample Preparation: Place a thin, even layer of the API powder in an open glass vial.

-

Incubation: Store the vial in a calibrated oven at an elevated temperature (e.g., 80 °C). A parallel sample should be stored at 80 °C with controlled humidity (e.g., 75% RH) to assess the combined effect.[6]

-

Analysis: At specified time points, remove a sample, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.

Photostability

Photostability testing is crucial to determine if the molecule degrades upon exposure to light, which informs requirements for light-resistant packaging.[14] The ICH Q1B guideline provides standardized conditions for this test.[14][15]

Protocol: Photodegradation

-

Sample Preparation:

-

Place a thin layer of solid API powder in a chemically inert, transparent container.

-

Prepare a solution of the API (e.g., in water or acetonitrile) in a quartz cuvette or other transparent vessel.

-

Self-Validation: Prepare identical "dark control" samples wrapped in aluminum foil to be stored alongside the exposed samples. This allows for the differentiation of light-induced degradation from any thermal degradation that may occur in the photostability chamber.

-

-

Exposure: Place the samples in a calibrated photostability chamber. According to ICH Q1B, the samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[14][16]

-

Analysis: Analyze the light-exposed and dark control samples by HPLC. Compare the chromatograms to identify any peaks that form specifically upon exposure to light.

Visualization: Forced Degradation Experimental Workflow

Caption: Workflow for conducting forced degradation studies.

Part 4: Formal (ICH) Stability Studies

Once the degradation profile is understood, formal stability studies are conducted on at least three primary batches of the API to establish a re-test period.[5] The storage conditions are defined by the ICH guidelines and depend on the climatic zone for which the drug is intended.[17][18]

Table: Standard ICH Storage Conditions for Long-Term Stability Studies

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: ICH Q1A(R2) Guideline[5]

During these studies, samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and tested for attributes susceptible to change, including appearance, assay, and degradation products. The data are then evaluated to determine the shelf life and appropriate storage statement.

Conclusion

The systematic investigation of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For this compound, this guide provides a robust, scientifically-grounded, and regulatory-compliant framework for its characterization. By understanding the rationale behind each protocol—from the choice of HPLC mobile phase to the iterative nature of forced degradation—researchers can generate high-quality, reliable data. This information is paramount for making informed decisions, de-risking development programs, and ultimately, paving the way for the successful formulation of a safe, effective, and stable medicinal product.

References

- ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from official ICH sources for Q1A guidelines.

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

-

Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Luebbert, C., & DeLuca, P. P. (2017). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Rios, A., et al. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. [Link]

-

Sadowska, B., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules. [Link]

-

Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action. [Link]

-

Frolova, Y., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. [Link]

-

IJCRT. (2020). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

ResearchGate. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. [Link]

-

Maccallini, C., et al. (2021). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. RSC Advances. [Link]

-

Al-Masoudi, W. A. (2023). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Egyptian Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Mechanism of the hydrolysis of imidazolidin-4-ones to form amino acid amide or peptide derivatives and carbonyl compounds at neutral pH. [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

Cilibrizzi, A., et al. (2022). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Molbank. [Link]

-

Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. [Link]

-

CUTM Courseware. (n.d.). Physico-chemical properties in relation to biological action. [Link]

-

ResearchGate. (2012). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. [Link]

-

Revue Roumaine de Chimie. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

de Oliveira, R. B., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. [Link]

-

Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

R.D. Laboratories. (n.d.). Photostability. [Link]

-

Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

-

El-Sabbagh, O. I., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie. [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

OPUS. (2025). Analytical Methods. [Link]

-

Purohit, R., & Thomas, D. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics. [Link]

-

Mitsui Fine Chemicals, Inc. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone). [Link]

-

Impactfactor. (n.d.). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

-

Asian Journal of Research in Chemistry. (2010). Impurity Profiling With Use of Hyphenated Techniques. [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. database.ich.org [database.ich.org]

- 6. snscourseware.org [snscourseware.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajpsonline.com [ajpsonline.com]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ijrpp.com [ijrpp.com]

- 14. database.ich.org [database.ich.org]

- 15. ikev.org [ikev.org]

- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 17. scribd.com [scribd.com]

- 18. ICH Official web site : ICH [ich.org]

An In-depth Technical Guide to Elucidating the Pharmacophore of 1-(3,4-Dichlorophenyl)imidazolidin-2-one for Novel Kinase Inhibitor Design

A Senior Application Scientist's Perspective on Ligand-Based Drug Design

This guide provides a comprehensive, technically-focused exploration of the pharmacophoric features of 1-(3,4-Dichlorophenyl)imidazolidin-2-one, a scaffold of interest in contemporary drug discovery. We will navigate the theoretical underpinnings and practical applications of ligand-based pharmacophore modeling, a pivotal strategy when the three-dimensional structure of the biological target is unknown. This document is intended for researchers, medicinal chemists, and computational scientists actively engaged in the design and development of novel therapeutics.

Our central hypothesis positions this compound as a lead compound for a hypothetical kinase target. This narrative will unfold through a structured, yet flexible, framework that mirrors the iterative and logical progression of a real-world drug discovery campaign. We will delve into the causality behind experimental and computational choices, ensuring that each described protocol is part of a self-validating system.

The Strategic Imperative for Pharmacophore Modeling

In the absence of a high-resolution crystal structure of a biological target, ligand-based methods become our primary navigational tool. Pharmacophore modeling, in this context, transcends mere pattern recognition; it is the art of abstracting the essential molecular features responsible for a compound's biological activity from a set of known active and inactive molecules.[1][2][3] A pharmacophore model is a three-dimensional arrangement of electronic and steric features that is necessary for optimal molecular interactions with a specific biologic target.[4]

Our exploration of this compound's pharmacophore is predicated on a hypothetical dataset of analogues with varying inhibitory activity against our target kinase. This approach allows us to dissect the structure-activity relationships (SAR) and translate them into a predictive 3D model.

Deconstructing the Scaffold: A Ligand-Based Approach

The journey to a validated pharmacophore model is a multi-step process, beginning with the careful analysis of known ligands.

The Hypothetical Ligand Set and Structure-Activity Relationship (SAR) Analysis

For the purpose of this guide, let us consider a hypothetical set of this compound analogues and their corresponding kinase inhibitory activity (IC50).

| Compound ID | Structure | R1 | R2 | IC50 (nM) | pIC50 | Activity Class |

| 1 | This compound | H | H | 50 | 7.30 | Active |

| 2 | 1-(3-Chlorophenyl)imidazolidin-2-one | H | H | 500 | 6.30 | Moderately Active |

| 3 | 1-(4-Chlorophenyl)imidazolidin-2-one | H | H | 800 | 6.10 | Moderately Active |

| 4 | 1-Phenylimidazolidin-2-one | H | H | >10000 | < 5.00 | Inactive |

| 5 | 1-(3,4-Dichlorophenyl)-3-methylimidazolidin-2-one | CH3 | H | 200 | 6.70 | Moderately Active |

| 6 | 1-(3,4-Dichlorophenyl)-3-acetylimidazolidin-2-one | COCH3 | H | 80 | 7.10 | Active |

| 7 | 1-(3,4-Dichlorophenyl)pyrrolidin-2-one | - | - | >10000 | < 5.00 | Inactive |

| 8 | 1-(3,4-Dichlorophenyl)-5,5-dimethylimidazolidin-2-one | H | CH3 | 1500 | 5.82 | Inactive |

SAR Insights:

-

Dichlorophenyl Moiety: The 3,4-dichloro substitution on the phenyl ring is critical for high potency (compare compound 1 with 2 , 3 , and 4 ). This suggests a key hydrophobic and/or electronic interaction with the target.

-

Imidazolidin-2-one Core: The cyclic urea structure is essential, as replacing it with a pyrrolidin-2-one abolishes activity (compound 7 ). The carbonyl oxygen and the NH group are likely hydrogen bond acceptors and donors, respectively.

-

N3-Substitution: Small, electron-withdrawing substituents at the N3 position are tolerated and can even enhance activity (compound 6 ). Bulky substituents are likely detrimental.

-

C5-Substitution: Steric hindrance at the C5 position is not tolerated, as shown by the dimethyl substitution in compound 8 .

Pharmacophore Feature Identification

Based on the SAR analysis, we can hypothesize the following key pharmacophoric features for our lead compound, this compound:

-

Two Hydrophobic/Aromatic Features (HY/AR): Corresponding to the dichlorophenyl ring.

-

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the imidazolidin-2-one ring.

-

One Hydrogen Bond Donor (HBD): The NH group of the imidazolidin-2-one ring.

-

Exclusion Volumes: To account for the negative impact of steric bulk at certain positions.

Building and Validating the Pharmacophore Model

The translation of these hypothesized features into a robust 3D model requires a systematic computational workflow.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

Objective: To generate a 3D pharmacophore model based on a set of active and inactive ligands.

Methodology:

-

Ligand Preparation:

-

Sketch or import the 3D structures of the training set ligands (compounds 1-8 ) into a molecular modeling software (e.g., MOE, Discovery Studio).

-

Generate low-energy conformations for each ligand using a suitable conformational analysis method (e.g., MMFF94x force field with stochastic search).

-

-

Feature Mapping:

-

For each ligand, identify and map the potential pharmacophoric features (HBA, HBD, HY/AR, etc.).

-

-

Pharmacophore Model Generation:

-

Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, 3D-QSAR Pharmacophore in MOE).

-

The algorithm will align the active compounds and identify common features in a specific 3D arrangement that is not present in the inactive compounds.

-

-

Model Scoring and Selection:

-

The software will generate several pharmacophore hypotheses, each with a score based on how well it fits the active compounds and excludes the inactive ones.

-

Select the highest-scoring hypothesis for further validation.

-

Visualizing the Pharmacophore Generation Workflow

Caption: Workflow for ligand-based pharmacophore model generation.

The Generated Pharmacophore Hypothesis

Our hypothetical pharmacophore model for this compound as a kinase inhibitor would likely consist of the following features arranged in a specific 3D geometry:

Caption: A hypothetical 3D pharmacophore model.

Experimental Protocol: Pharmacophore Model Validation

Objective: To assess the predictive power of the generated pharmacophore model.

Methodology:

-

Test Set Preparation:

-

Compile a separate set of compounds (the test set) with known activities that were not used in the model generation.

-

-

Database Screening:

-

Use the generated pharmacophore model as a 3D query to screen a database of compounds (e.g., the test set or a larger virtual library).

-

-

Hit Analysis:

-

Analyze the screening results to determine the model's ability to:

-

Enrich active compounds: The proportion of active compounds among the top-ranked hits should be high.

-

Discriminate between actives and inactives: The model should assign better fit scores to active compounds than to inactive ones.

-

-

-

Statistical Validation:

-

Calculate metrics such as the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve to quantify the model's performance. A good model will have a high EF and an Area Under the Curve (AUC) for the ROC plot close to 1.

-

Application of the Validated Pharmacophore Model

A validated pharmacophore model is a powerful tool for lead discovery and optimization.

Virtual Screening for Novel Scaffolds

The pharmacophore model can be used to screen large compound libraries (e.g., ZINC, ChemBridge) to identify novel molecules that possess the key features for biological activity but have different chemical scaffolds from the original lead compound.[3][5]

Caption: Virtual screening workflow using a pharmacophore model.

Lead Optimization

The pharmacophore model can guide the modification of the lead compound to improve its potency and other properties. By understanding which features are essential, chemists can make more informed decisions about which parts of the molecule to modify.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit based on a hypothetical scenario, workflow for elucidating and validating the pharmacophore of this compound. The principles and methodologies described are broadly applicable to ligand-based drug design projects. The journey from a lead compound to a clinical candidate is long and complex, but a well-defined and validated pharmacophore model serves as an invaluable roadmap, guiding the exploration of chemical space and accelerating the discovery of novel therapeutics.

Future work would involve the synthesis and biological evaluation of the virtual screening hits to confirm the predictive power of the pharmacophore model. Furthermore, as more SAR data becomes available, the model can be iteratively refined to enhance its accuracy and predictive capabilities.

References

- Vertex AI Search. 1-(3,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL)ETHANONE synthesis - chemicalbook.

- PubMed. Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site.

- PubMed. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor.

- National Institutes of Health. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.

- ResearchGate. Pharmacophore model and aligned ligands The pharmacophore model of...

- National Institutes of Health. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products.

- Dove Medical Press. Pharmacophore modeling: advances, limitations, and current utility in drug discovery.

- Organic Chemistry Portal. Imidazolidinone synthesis.

- Science Alert. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.

- DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.

- PubMed. Pharmacophore modeling in drug design.

- IJCRT.org. CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES.

- ResearchGate. Biologically active natural imidazolidin-2,4-dione.

- Advanced Journal of Chemistry. Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone.

- Drug Design Org. Structure Activity Relationships.

- MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.

- PubMed Central. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids.

- National Institutes of Health. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers.

- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Investigation of 1-(3,4-Dichlorophenyl)imidazolidin-2-one: A Technical Guide

This technical guide provides a comprehensive theoretical and computational framework for the study of 1-(3,4-Dichlorophenyl)imidazolidin-2-one, a molecule of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the computational analysis of this compound.

Introduction

The imidazolidin-2-one scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.[1] The substitution of this core structure, particularly with halogenated phenyl rings, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The 3,4-dichlorophenyl moiety, for instance, is known for its strong electron-withdrawing nature, which can impact molecular interactions and metabolic stability.[2] This guide outlines a systematic approach to characterizing this compound through a combination of quantum chemical calculations and molecular modeling techniques.

Part 1: Molecular Structure and Electronic Properties

A fundamental understanding of a molecule's three-dimensional structure and electronic landscape is paramount to elucidating its biological activity. Density Functional Theory (DFT) offers a robust and computationally efficient method for this purpose.

Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable conformation of this compound.

Protocol: Geometry Optimization

-

Input Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

Computational Method Selection: Employ a DFT functional, such as B3LYP, which has shown to provide a good balance between accuracy and computational cost for organic molecules.[3]

-

Basis Set Selection: Utilize a basis set like 6-311++G(d,p) to ensure a sufficiently detailed description of the electronic distribution.

-

Software Implementation: Perform the calculation using a quantum chemistry software package like Gaussian, ORCA, or PySCF.[4][5][6][7]

-

Convergence Criteria: Ensure the optimization converges to a true energy minimum, characterized by the absence of imaginary frequencies in the subsequent vibrational analysis.